molecular formula C16H24O3 B14734069 3-Hydroxy-3-methyl-2-phenylnonanoic acid CAS No. 7143-41-1

3-Hydroxy-3-methyl-2-phenylnonanoic acid

Cat. No.: B14734069
CAS No.: 7143-41-1
M. Wt: 264.36 g/mol
InChI Key: WSXBEMRFZYJPQB-UHFFFAOYSA-N
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Description

Properties

CAS No.

7143-41-1

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

3-hydroxy-3-methyl-2-phenylnonanoic acid

InChI

InChI=1S/C16H24O3/c1-3-4-5-9-12-16(2,19)14(15(17)18)13-10-7-6-8-11-13/h6-8,10-11,14,19H,3-5,9,12H2,1-2H3,(H,17,18)

InChI Key

WSXBEMRFZYJPQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C(C1=CC=CC=C1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methyl-2-phenylnonanoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxy-3-methyl-2-phenylnonanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methyl-2-phenylnonanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxy-3-methyl-2-phenylnonanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methyl-2-phenylnonanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The compound may modulate signaling pathways and exhibit effects such as anti-inflammatory or antioxidant activities .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Hydroxy-3-methyl-2-phenylnonanoic acid
  • CAS Registry Number : 7143-41-1
  • Molecular Formula : C₁₆H₂₄O₃
  • Molecular Weight : 264.36 g/mol
  • Synonyms: AC1L5G31, NSC21006, DTXSID80281254 .

Structural Features: The compound features a phenyl group at position 2, a hydroxyl (-OH) and methyl (-CH₃) group at position 3, and a nine-carbon carboxylic acid chain (nonanoic acid backbone).

Comparison with Structurally Similar Compounds

3-Hydroxyoctanoic Acid (β-Hydroxyoctanoic Acid)

  • CAS: Not explicitly provided.
  • Formula : C₈H₁₆O₃
  • MW : 160.21 g/mol
  • Key Differences: Shorter carbon chain (8 vs. 9 carbons). Lacks phenyl and methyl groups; only a hydroxyl at position 3. Hazard Profile: Classified as non-hazardous under EU regulations .
  • Applications: Used in polymer synthesis (e.g., polyhydroxyalkanoates) due to its biodegradability.

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

  • CAS : Multiple entries (e.g., 64682-85-5).
  • Formula : C₄H₅F₃O₃
  • MW : 158.08 g/mol
  • Key Differences: Trifluoromethyl (-CF₃) group enhances electronegativity and metabolic stability. Shorter chain (propanoic acid backbone) with a hydroxyl and methyl group at position 2. Hazard Profile: Fluorinated compounds may exhibit distinct toxicity, though specific data are unavailable .
  • Applications: Potential use in agrochemicals or pharmaceuticals due to fluorine’s bioactivity.

(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic Acid

  • CAS : 1217649-15-4
  • Formula: C₁₀H₁₁FNO₃
  • MW : 212.20 g/mol
  • Key Differences: Amino (-NH₂) and fluorine substituents on the phenyl ring. Shorter chain (propanoic acid) with stereospecific (2S,3S) configuration. Applications: Likely investigated for chiral drug synthesis (e.g., enzyme inhibitors) .

3-Hydroxy-3-methyl-2-phenoxybutanoic Acid

  • CAS : 64682-85-5
  • Formula : C₁₁H₁₄O₄
  • MW : 210.23 g/mol
  • Key Differences: Phenoxy (-O-C₆H₅) group replaces the phenyl at position 2. Shorter chain (butanoic acid) with methyl and hydroxyl at position 3. Applications: Possible intermediate in surfactant or fragrance synthesis .

Data Table: Structural and Functional Comparison

Compound Name CAS Formula MW (g/mol) Key Functional Groups Hazards
3-Hydroxy-3-methyl-2-phenylnonanoic acid 7143-41-1 C₁₆H₂₄O₃ 264.36 Phenyl, -OH, -CH₃, COOH Not classified
3-Hydroxyoctanoic acid N/A C₈H₁₆O₃ 160.21 -OH, COOH Non-hazardous
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid 64682-85-5 C₄H₅F₃O₃ 158.08 -CF₃, -OH, -CH₃, COOH Unknown
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid 1217649-15-4 C₁₀H₁₁FNO₃ 212.20 -NH₂, -F, -OH, COOH Unknown
3-Hydroxy-3-methyl-2-phenoxybutanoic acid 64682-85-5 C₁₁H₁₄O₄ 210.23 Phenoxy, -OH, -CH₃, COOH Unknown

Research Findings and Implications

  • Structural Impact on Bioactivity: The phenyl group in 3-hydroxy-3-methyl-2-phenylnonanoic acid may enhance lipid solubility, favoring membrane interaction or receptor binding compared to shorter-chain analogs . Fluorinated derivatives (e.g., 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid) exhibit increased metabolic resistance, making them candidates for prolonged-action drugs .
  • Hazard Profiles: While 3-hydroxyoctanoic acid is non-toxic, the absence of hazard data for 3-hydroxy-3-methyl-2-phenylnonanoic acid suggests further toxicological studies are needed .
  • Synthetic Applications: Stereospecific analogs like (2S,3S)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid highlight the role of chirality in drug design .

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